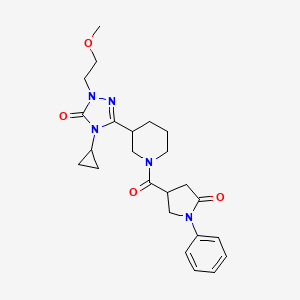
4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C24H31N5O4 and its molecular weight is 453.543. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research involving the synthesis of 1,2,4-triazole derivatives showcases the significance of these compounds in developing antimicrobial agents. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and demonstrated to possess good or moderate activities against test microorganisms, highlighting the potential of triazole compounds in addressing microbial resistance (Bektaş et al., 2007).
Chemical Structure and Biological Activity
The study of relationships between chemical structure and biological activity is crucial in medicinal chemistry. Research on phenylacetyl, diphenylacetyl, and other esters with various amines revealed significant variations in their affinity for biological targets, underscoring the importance of structural modifications in enhancing biological activity (Abramson et al., 1974).
Oxyfunctionalization of Ketones
The oxyfunctionalization of ketones using specific reagents can lead to the selective formation of α- or γ-oxygenated carbonyl compounds. Such chemical transformations are pivotal in synthesizing complex molecules with potential pharmaceutical applications, showcasing the versatility of ketones in organic synthesis (Ren et al., 1996).
Asymmetric Synthesis
Asymmetric synthesis represents a cornerstone in the production of enantiomerically pure compounds, which is vital in drug development. The synthesis of (S)-4-Oxopipecolic acid through a 3+3 atom-unit assembly strategy exemplifies the intricate methodologies employed in achieving chirality at specific molecular positions, which can significantly affect the biological activity of compounds (Partogyan-Halim et al., 2003).
Luminescent Liquid Crystalline Materials
The design and synthesis of luminescent materials have far-reaching implications in materials science, including applications in display technology and sensing. New cyanopyridone-based compounds with luminescent properties were developed, demonstrating the potential of heterocyclic compounds in creating advanced materials with specific photophysical properties (Adhikari et al., 2014).
Propriétés
IUPAC Name |
4-cyclopropyl-2-(2-methoxyethyl)-5-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O4/c1-33-13-12-28-24(32)29(20-9-10-20)22(25-28)17-6-5-11-26(15-17)23(31)18-14-21(30)27(16-18)19-7-3-2-4-8-19/h2-4,7-8,17-18,20H,5-6,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPSAWDVGPQLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

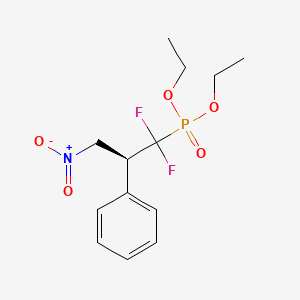

![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2581749.png)
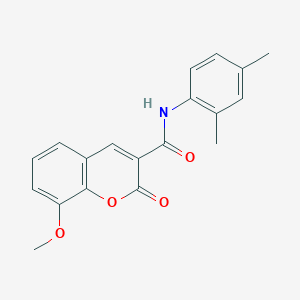
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2581752.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2581753.png)
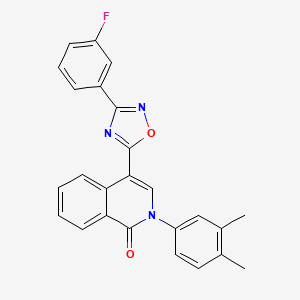
![1-{4-[(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B2581758.png)

![2-(4-Chlorophenyl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2581760.png)
![Tert-butyl (2S)-2-[(Z)-C-chloro-N-hydroxycarbonimidoyl]pyrrolidine-1-carboxylate](/img/structure/B2581761.png)
![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2581762.png)
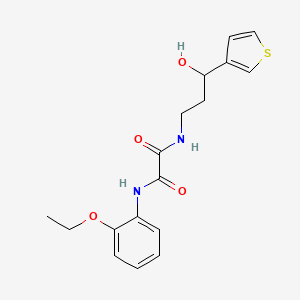
![5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2581764.png)